molecular formula C15H22N2O2 B133264 Mepindolol CAS No. 23694-81-7

Mepindolol

Cat. No. B133264
CAS RN: 23694-81-7
M. Wt: 262.35 g/mol
InChI Key: NXWGWUVGUSFQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mepindolol Description

Mepindolol is a beta-adrenergic blocking agent that has been studied for its potential in reducing myocardial necrosis following ischemia. It is known to counteract the chronotropic effects of catecholamines while having minimal impact on myocardial contractility. This makes it a unique beta-blocker among its peers .

Synthesis Analysis

The synthesis of Mepindolol has been explored through various methods. One study describes the labeling of Mepindolol with carbon-14 by two different routes, with the more successful route starting from Ba14CO3 and achieving a specific activity of 2.06 GBq/mmole . Another related compound, pindolol, was synthesized from 11CO2, which could provide insights into similar synthetic pathways for Mepindolol .

Molecular Structure Analysis

While the specific molecular structure analysis of Mepindolol is not detailed in the provided papers, the synthesis studies imply a complex structure that allows for isotopic labeling, indicating a molecule that can be manipulated for research purposes .

Chemical Reactions Analysis

Mepindolol and related compounds such as pindolol and carazolol have been studied for their reactions with triethyl orthoformate. These reactions lead to the formation of new derivatives and heterocycles, which suggests that Mepindolol can undergo electrophilic tandem substitutions to form new compounds .

Physical and Chemical Properties Analysis

The pharmacokinetics of Mepindolol have been investigated in animals, showing that it does not accumulate specifically in any tissue and can cross the blood-brain and placental barriers. Its renal excretion can be influenced by urinary pH, with acidic urine enhancing elimination . Additionally, Mepindolol's beta-blocking potency has been quantified in vitro, providing a measure of its chemical interaction with beta-receptors .

Relevant Case Studies

Several studies have focused on the effects of Mepindolol in the context of myocardial ischemia. In one study, Mepindolol was shown to reduce infarct size in rats with coronary artery occlusion, suggesting a protective effect against ischemia-induced phospholipid degradation . Another study highlighted its intrinsic sympathomimetic activity, which could contribute to its vasodilatory effects and the reduction of total peripheral resistance in the anaesthetized cat . Furthermore, Mepindolol's effects on hemodynamics and portal circulation have

Scientific Research Applications

1. Cardiac Protection in Rats with Coronary Artery Occlusion

Mepindolol, a β-adrenergic blocking agent, has been found to reduce myocardial necrosis in rats following coronary artery occlusion. The drug appears to protect against ischemia-induced phospholipid degradation, indicating its potential in managing heart conditions related to coronary artery diseases. The studies demonstrate a significant reduction in infarct size among treated rats compared to controls, highlighting mepindolol's protective effects on the heart (Chiariello et al., 1985).

2. Comparative Hemodynamic Investigations

Mepindolol has been compared to pindolol in its effect on hemodynamics in normal subjects. The drug exhibited a more effective lowering of the resting and exercise heart rate at lower dose levels, with no significant difference in the effect on cardiac output. This suggests that mepindolol might be more effective in managing conditions like exertional angina without increasing the risk of cardiac decompensation (Wink, 1984).

3. Effects on Blood Lipids and Platelet Aggregation

A study examined mepindolol's effects on blood pressure, blood lipids, and platelet aggregation, comparing it with atenolol. The research showed that while blood pressure fell significantly with both drugs, mepindolol caused a non-significant rise in triglycerides. No significant changes were observed in cholesterol, free fatty acids, lipoproteins, and platelet aggregation (Luque Otero et al., 1984).

4. Pharmacokinetics and Pharmacodynamics

Studies have also explored the pharmacokinetics and pharmacodynamics of mepindolol. One study investigated its effects in animals, showing no specific tissue accumulation and its ability to pass the blood-brain and placental barriers. Another study focused on clinically healthy volunteers, examining the effects of mepindolol sulphate after intravenous and oral doses, including its impact on heart rate behavior during exercise (Krause et al., 2010; Bonelli et al., 1980).

5. Beta-Blocking and Electrophysiological Properties

Mepindolol's beta-blocking and electrophysiological properties have been evaluated in isolated guinea-pig preparations and sheep cardiac Purkinje fibers. The drug was found to be a potent beta-blocker without cardioselectivity and exhibited a membrane depressant effect only at concentrations much higher than those needed for effective beta-blockade (Amerini et al., 1986).

Safety And Hazards

Mepindolol is classified as having acute toxicity when ingested . It is harmful if swallowed and precautions should be taken to avoid accidental ingestion .

properties

IUPAC Name

1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWGWUVGUSFQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56396-94-2 (sulfate[2:1])
Record name Mepindolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40865110
Record name 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mepindolol

CAS RN

23694-81-7
Record name Mepindolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23694-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepindolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepindolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mepindolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPINDOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Q31ER368
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepindolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mepindolol
Reactant of Route 3
Reactant of Route 3
Mepindolol
Reactant of Route 4
Reactant of Route 4
Mepindolol
Reactant of Route 5
Mepindolol
Reactant of Route 6
Reactant of Route 6
Mepindolol

Citations

For This Compound
998
Citations
W Krause, D Kampf, HC Fischer - European journal of clinical …, 1984 - Springer
… an oral dose of 10 mg of the beta-blocker mepindolol sulphate (Corindolan). In addition, two … levels of mepindolol were measured by a sensitive, specific HPLC method. Mepindolol was …
Number of citations: 5 link.springer.com
SA Doggrell - General Pharmacology: The Vascular System, 1991 - Elsevier
… at 10 -9 M and in the absence (A) and presence (&) of mepindolol at … (+)-Mepindolol has been reported to relax the dog saphenous vein … Thus in conclusion pindolol and (__)-mepindolol …
Number of citations: 3 www.sciencedirect.com
AJ Surman, SA Doggrell - Naunyn-Schmiedeberg's archives of …, 1992 - Springer
The aim of the study was to determine whether the antagonism with pindolol, mepindolol and bopindolol at the β 1 -adrenoceptor of the rat left atria, a tissue with plenty of spare β 1 -…
Number of citations: 3 link.springer.com
W Krause - Journal of Chromatography B: Biomedical Sciences …, 1980 - Elsevier
… the β-receptor blocking agent mepindolol by high-performance … is less than 1 ng of mepindolol. Reproducible results can be … pindolol levels with mepindolol as an internal standard. …
Number of citations: 28 www.sciencedirect.com
W Krause, G Kühne, U Täuber - European Journal of Drug Metabolism …, 1980 - Springer
… ß-receptor blocking agent mepindolol sulphate (Corindolan R ) … single or multiple administration Mepindolol passes the blood-… Renal excretion of mepindolol could be influenced by the …
Number of citations: 4 link.springer.com
M Luque Otero, C Fernandez Pinilla… - British journal of …, 1984 - Wiley Online Library
beta‐adrenoceptor blocking agents are widely used as treatment of essential hypertension. We studied the action of a new non cardioselective beta‐adrenoceptor blocker, mepindolol, …
Number of citations: 4 bpspubs.onlinelibrary.wiley.com
J Bonelli, H Hörtnagl, T Brücke… - European Journal of …, 1979 - Springer
… mg iv and the other received mepindolol sulphate 0,5 mg iv … -receptor blockade with proprandolol and mepindolol sulfate. The … , but it was prevented by mepindolol sulfate. There was …
Number of citations: 59 link.springer.com
HP Willumeit, H Ott, W Neubert… - …, 1984 - thieme-connect.com
… derivative from the benzodiazepine class, 10mg mepindolol sulphate, a new betablocker without … Mepindolol sulphate expectedly reduced pulse rate when compared with placebo, …
Number of citations: 31 www.thieme-connect.com
J Schrader, G Schoel, H Buhr-Schinner, M Kandt… - The American journal of …, 1990 - Elsevier
In a randomized 6-month study of 201 patients, the antihypertensive efficiency of the calcium antagonist nitrendipine, the β-selective blocker metoprolol, mepindolol, the β blocker with …
Number of citations: 27 www.sciencedirect.com
M Chiariello, G Ambrosio… - Journal of …, 1985 - journals.lww.com
Mepindolol is a newly developed [beta]-adrenergic blocking agent reported to counteract the chronotropic effect of catecholamines, with only little effect on contractility. This study was …
Number of citations: 7 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.